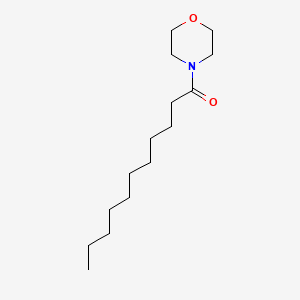
1-Undecanone, 1-morpholino-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Undecanone, 1-morpholino- is an organic compound with the molecular formula C15H29NO2 It is a ketone derivative where the carbonyl group is bonded to an undecanone chain and a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Undecanone, 1-morpholino- can be synthesized through a multi-step process involving the reaction of undecanone with morpholine. The typical synthetic route involves the following steps:
Formation of the Intermediate: The reaction begins with the formation of an intermediate compound by reacting undecanone with a suitable reagent such as a halogenating agent.
Nucleophilic Substitution: The intermediate is then subjected to nucleophilic substitution with morpholine under controlled conditions to yield 1-Undecanone, 1-morpholino-.
Industrial Production Methods
Industrial production of 1-Undecanone, 1-morpholino- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Reactors: Utilizing batch or continuous reactors to control the reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as distillation, recrystallization, or chromatography to obtain the desired compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Undecanone, 1-morpholino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The morpholine ring can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Carboxylic acids and other oxidized derivatives.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
1-Undecanone, 1-morpholino- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in the study of biological processes and as a tool for gene silencing and other molecular biology techniques.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-Undecanone, 1-morpholino- involves its interaction with specific molecular targets and pathways. The compound can:
Inhibit Enzymes: Bind to and inhibit the activity of certain enzymes, affecting metabolic pathways.
Gene Silencing: Interact with nucleic acids to modulate gene expression and inhibit the translation of specific mRNAs.
Cell Signaling: Influence cell signaling pathways, leading to changes in cellular functions and responses.
Comparación Con Compuestos Similares
1-Undecanone, 1-morpholino- can be compared with other similar compounds, such as:
1-Undecanone: A simpler ketone derivative without the morpholine ring, used in various chemical applications.
Morpholine: A heterocyclic amine used as a building block in organic synthesis and as a corrosion inhibitor.
Other Morpholino Derivatives: Compounds with similar structures but different substituents, used in various research and industrial applications.
Propiedades
Número CAS |
32972-24-0 |
|---|---|
Fórmula molecular |
C15H29NO2 |
Peso molecular |
255.40 g/mol |
Nombre IUPAC |
1-morpholin-4-ylundecan-1-one |
InChI |
InChI=1S/C15H29NO2/c1-2-3-4-5-6-7-8-9-10-15(17)16-11-13-18-14-12-16/h2-14H2,1H3 |
Clave InChI |
DIVMORBOGQJESX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(=O)N1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-benzylideneamino]-3,5-dichloro-4-propan-2-yloxybenzamide](/img/structure/B14695161.png)


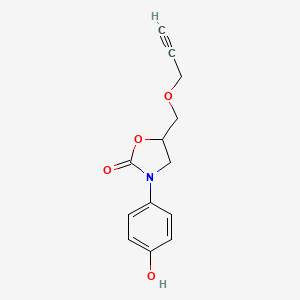
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695195.png)
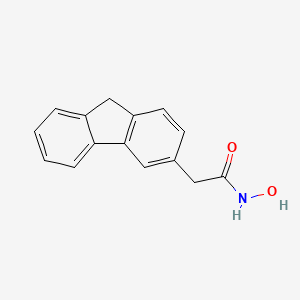
![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695202.png)

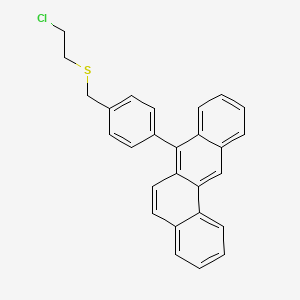
![1,4-Butanedione, 1,4-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14695215.png)

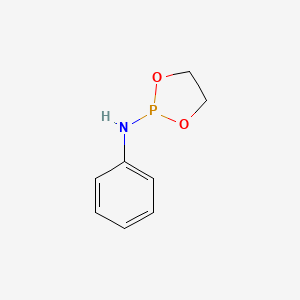
![4-[(1-Phenylethoxy)carbonyl]benzoate](/img/structure/B14695234.png)

